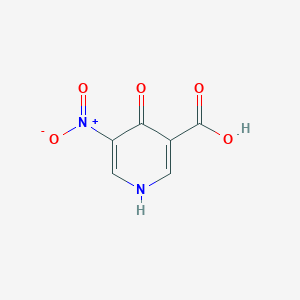

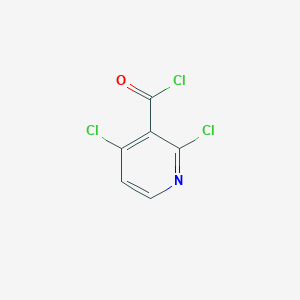

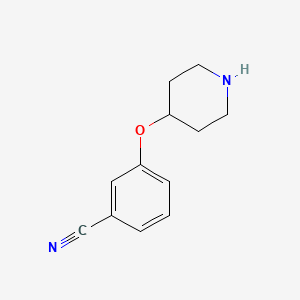

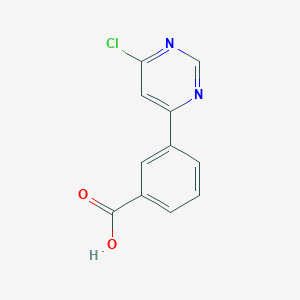

3-(6-Chloropyrimidin-4-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloropyrimidin-4-yl)benzoic acid (CPA) is a compound belonging to the class of pyrimidine derivatives. It is a white crystalline solid, with a melting point of 128-129°C. CPA is an important intermediate in the synthesis of many pharmaceuticals, including antifungal and antiviral drugs. It is also used in the synthesis of other important compounds, such as dyes, fragrances, and agricultural chemicals.

Scientific Research Applications

Condition Optimization for Synthesis

The synthesis of derivatives related to 3-(6-Chloropyrimidin-4-yl)benzoic acid, such as 5-methyl-2-(pyrimidin-2-yl)benzoic acid, has been optimized for improved yield and simplicity. Utilizing palladium-catalyzed Negishi cross-coupling methods and optimizing reaction conditions, researchers have streamlined the synthesis of these compounds, which serve as crucial molecular fragments in the development of therapeutic agents like orexin Filorexant (MK-6096) (Liu, Zhao, Yu, & Liu, 2020).

Fluorescence Probes Development

In the context of detecting highly reactive oxygen species (hROS) and reactive intermediates of peroxidase, novel fluorescence probes have been developed. Compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its derivatives have been synthesized to reliably detect and distinguish specific reactive oxygen species, offering valuable tools for biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Exploring Synthesis Routes

New methodologies have been developed for synthesizing 2-(pyrimidin-2-yl)benzoic acids, crucial for creating various pharmaceutical and biochemical compounds. These methods involve the ring contraction of 2-carbamimidoylbenzoic acid with various compounds, showcasing a versatile approach to synthesizing these biologically significant derivatives (Hordiyenko, Tkachuk, Shishkanu, Tkachuk, & Shishkina, 2020).

Environmental Degradation Studies

Studies on the degradation of herbicides like chlorimuron-ethyl by Aspergillus niger have shed light on the environmental fate and breakdown of such compounds. The research highlights the metabolic pathways involved in the degradation process, contributing to a better understanding of environmental bioremediation techniques (Sharma, Banerjee, & Choudhury, 2012).

Antiparasitic Properties Exploration

The in vitro antiparasitic properties of various benzothiazole derivatives against parasites like Leishmania infantum and Trichomonas vaginalis have been investigated. These studies contribute to the development of novel therapeutic agents for combating parasitic infections, highlighting the potential medicinal applications of these compounds (Delmas et al., 2002).

Properties

IUPAC Name |

3-(6-chloropyrimidin-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-2-1-3-8(4-7)11(15)16/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSCKKGELDRSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624687 |

Source

|

| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579476-50-9 |

Source

|

| Record name | 3-(6-Chloropyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.